molecular formula C22H30N2O2S B2864995 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 693254-82-9

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No. B2864995
CAS RN: 693254-82-9
M. Wt: 386.55
InChI Key: CNMRMSGEXXEFPB-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, also known as TBBS-DMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a drug delivery system. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine acts as a carrier for drugs, allowing them to be delivered to specific target sites in the body. It can also protect drugs from degradation and clearance by the body's immune system. 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been shown to have a high affinity for certain receptors, which can enhance the uptake of drugs by cells.
Biochemical and Physiological Effects
1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been shown to have low toxicity and minimal side effects. It has been studied in various cell lines and animal models, where it has been shown to improve the efficacy of drugs and reduce their toxicity. 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several advantages for use in lab experiments. It can improve the solubility and stability of drugs, as well as enhance their bioavailability. 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can also be used as a prodrug, which can improve the specificity and efficacy of drugs. However, 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine may not be suitable for all drugs and may have limitations in terms of its delivery to certain target sites.

Future Directions

There are several future directions for the use of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine in drug delivery systems. One area of research is the development of new methods for synthesizing 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine with improved yields and purity. Another area of research is the optimization of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine as a carrier for specific drugs, including the development of new prodrugs. Additionally, further studies are needed to investigate the safety and efficacy of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine in humans.

Synthesis Methods

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be synthesized using various methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,4-dimethylpiperazine in the presence of a base. Another method involves the reaction of 4-tert-butylbenzenesulfonyl isocyanate with 3,4-dimethylpiperazine. These methods have been used to produce 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine with high yields and purity.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been studied for its potential use in drug delivery systems. It has been shown to improve the solubility and stability of drugs, as well as enhance their bioavailability. 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has also been used as a prodrug, where it is converted into its active form by enzymatic or chemical reactions. This prodrug approach can improve the specificity and efficacy of drugs.

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-17-6-9-20(16-18(17)2)23-12-14-24(15-13-23)27(25,26)21-10-7-19(8-11-21)22(3,4)5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMRMSGEXXEFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

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